2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE
Description
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonylpyrimidine core, which is known for its diverse biological activities.
Properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-12-3-8-16(9-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJAOXDKQDQIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidine with a suitable thiol reagent, followed by acylation with 4-chlorophenylacetyl chloride under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-amino-pyrimidine
Uniqueness
Compared to similar compounds, 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE exhibits unique structural features that may enhance its biological activity and specificity. The presence of the sulfonylpyrimidine core and the specific substituents contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives and pyrimidine-based compounds , characterized by a molecular formula of and a molecular weight of approximately 456.58 g/mol. The structural features include:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Sulfonyl group : Enhances solubility and biological activity.
- Chlorophenyl group : Contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Preparation of the sulfonylpyrimidine core .
- Introduction of the sulfanyl and acetamide groups .
- Optimization of reaction conditions to achieve high yields and purity.
Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols, often conducted under controlled temperatures using solvents like dichloromethane or ethanol.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activity:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in various disease processes, particularly in oncology. For instance, modulation of pyruvate kinase M2 has been linked to cancer metabolism, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Similar sulfonamide derivatives have been evaluated as multitarget inhibitors for COX-2 and 5-LOX, showing promising IC50 values (e.g., 9a IC50 = 0.011 μM for COX-2) . This indicates potential use in treating inflammatory conditions.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Receptor | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 0.011 | |
| 5-LOX Inhibition | 5-LOX | 0.046 | |
| TRPV1 Inhibition | TRPV1 | 0.008 | |
| Cancer Metabolism Modulation | Pyruvate Kinase M2 | Not Specified |
Case Studies
Several studies have evaluated the efficacy of related compounds:
- Analgesic Effects : In vivo studies demonstrated that related sulfonamide derivatives could ameliorate pain in formalin-induced models, indicating their potential as analgesics .
- Pharmacokinetic Studies : A pharmacokinetic study on a related compound showed high oral bioavailability (96.8%) and favorable clearance rates in rat models, suggesting good absorption characteristics for therapeutic use .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Ongoing research aims to elucidate the exact pathways and molecular targets involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
